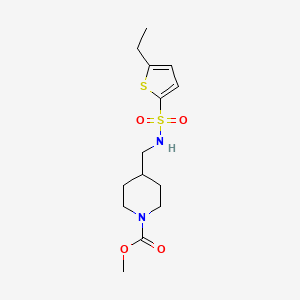

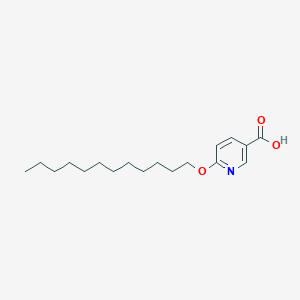

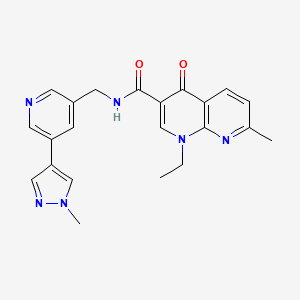

![molecular formula C21H20N4O3S B2451261 4-ethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide CAS No. 923122-93-4](/img/structure/B2451261.png)

4-ethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-ethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide” is a chemical compound that has recently caught the attention of the scientific community due to its potential implications in various fields of research and industry. This compound belongs to the class of organic compounds known as imidazopyridines .

Synthesis Analysis

The synthesis of similar compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring fused to a pyridine ring. Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Applications De Recherche Scientifique

Anticancer Potential

- Design and Anticancer Activity : Novel sulfonamides, including those structurally related to 4-ethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide, have been synthesized and evaluated for anticancer activity. For instance, a study found that a derivative exhibited significant anticancer activity against MCF-7 breast cancer cells, with molecular docking studies indicating strong binding to the estrogen receptor α, suggesting potential as an anti-breast cancer agent (Kumar, Singh, Barnwal, & Singh, 2021).

Carbonic Anhydrase Inhibition and Antitumor Activity

- Bioactivity Studies : Another research focused on the synthesis of benzenesulfonamide derivatives, revealing their potential as carbonic anhydrase inhibitors and cytotoxic agents. The study highlighted the significance of certain substituents in enhancing these activities, which could be crucial for future anti-tumor studies (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).

Kynurenine 3-Hydroxylase Inhibition

- Inhibition of Kynurenine 3-Hydroxylase : Research into N-(4-phenylthiazol-2-yl)benzenesulfonamides, a category related to 4-ethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide, has shown these compounds to be effective inhibitors of kynurenine 3-hydroxylase. This enzyme plays a role in neurodegenerative processes, making these compounds potentially valuable in studying neurological diseases (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).

Antimicrobial Activity

- Synthesis and Antimicrobial Activity : Investigations into the synthesis of various benzenesulfonamide derivatives, including those similar to 4-ethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide, have shown promising antimicrobial activities. Such studies contribute to the understanding of the structure-activity relationship of these compounds and their potential as antimicrobial agents (Kumar, Kumar, Roy, Sondhi, & Sharma, 2015).

Molecular Docking and Computational Studies

- Computational Analysis and Molecular Docking : Some studies have focused on the computational analysis and molecular docking studies of benzenesulfonamide derivatives, revealing insights into their potential binding mechanisms and interactions with biological targets. These studies are instrumental in drug design and understanding the molecular basis of the compound's activity (Elangovan, Sowrirajan, Kumar, & Manoj, 2021).

Mécanisme D'action

Target of Action

The primary targets of the compound “4-ethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide” are currently unknown. The compound belongs to the class of imidazo[1,2-a]pyridines , which have been known to exhibit diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Mode of Action

Compounds in the imidazo[1,2-a]pyridine class are known to interact with their targets in a variety of ways, depending on the specific target and the functional groups present on the compound .

Biochemical Pathways

Given the diverse bioactivity of imidazo[1,2-a]pyridines , it can be inferred that multiple biochemical pathways could potentially be affected.

Result of Action

Given the diverse bioactivity of imidazo[1,2-a]pyridines , the effects could potentially range from antiviral to anticancer effects, among others.

Propriétés

IUPAC Name |

4-ethoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S/c1-3-28-18-8-10-19(11-9-18)29(26,27)24-17-6-4-16(5-7-17)20-14-25-13-12-15(2)22-21(25)23-20/h4-14,24H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCAFQBECRZJKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC(=NC4=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

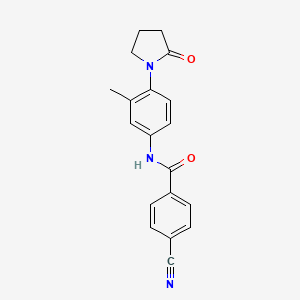

![N-[3-(2-acetyl-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazol-5-yl)phenyl]methanesulfonamide](/img/structure/B2451180.png)

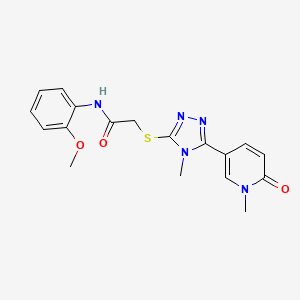

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2451183.png)

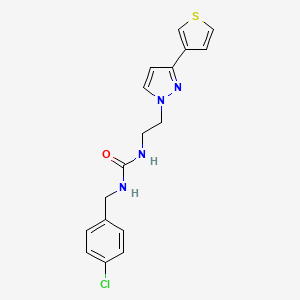

![ethyl N-[(benzyloxy)methanethioyl]carbamate](/img/structure/B2451190.png)

![1-{5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]-2-pyridinyl}-1-ethanone](/img/structure/B2451200.png)

![N-[[4-Methoxy-2-(trifluoromethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2451201.png)